8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Overview
Description
Preparation Methods
The synthesis of 8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methoxypyridine and ethylene glycol.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst like sulfuric acid to facilitate the formation of the dioxino ring.
Cyclization: The key step involves the cyclization of the intermediate to form the dioxino-pyridine structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems for large-scale synthesis.
Chemical Reactions Analysis
8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the dioxino-pyridine core structure.
Scientific Research Applications
8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Preliminary studies suggest it may have pharmacological properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s dioxino-pyridine structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar compounds to 8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine include:
- 2-Methoxy-3,4-dihydro-[1,4]dioxino[2,3-b]pyridine
- 8-Ethoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- 8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine
These compounds share the dioxino-pyridine core but differ in their substituents or ring positions, which can lead to variations in their chemical properties and reactivity.
Properties
IUPAC Name |
8-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-10-6-2-3-9-8-7(6)11-4-5-12-8/h2-3H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNKAQOIVZKQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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